Product packaging for 2-Cyclohexylidenecyclobutan-1-ol(Cat. No.:CAS No. 88672-85-9)

2-Cyclohexylidenecyclobutan-1-ol

Cat. No.: B14399789
CAS No.: 88672-85-9
M. Wt: 152.23 g/mol
InChI Key: ANCBHUATHOJHNN-UHFFFAOYSA-N
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Description

2-Cyclohexylidenecyclobutan-1-ol is a chemical compound of interest in organic synthesis and medicinal chemistry research due to its unique structure that incorporates a cyclobutanol ring fused with a cyclohexylidene group. This configuration creates a strained ring system that can be utilized as a building block for synthesizing more complex molecular architectures. Researchers value this scaffold for its potential to explore new chemical spaces, particularly in the development of novel pharmacophores. The compound's reactivity is defined by its secondary alcohol functional group and the steric strain of the four-membered ring, making it a potential precursor for various ring-opening and functionalization reactions. These properties make it a valuable reagent for investigations in method development and material science. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B14399789 2-Cyclohexylidenecyclobutan-1-ol CAS No. 88672-85-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88672-85-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-cyclohexylidenecyclobutan-1-ol

InChI

InChI=1S/C10H16O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h10-11H,1-7H2

InChI Key

ANCBHUATHOJHNN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C2CCC2O)CC1

Origin of Product

United States

Academic Context of 2 Cyclohexylidenecyclobutan 1 Ol in Organic Chemistry

Significance of Four-Membered Carbocycles in Organic Synthesis

Four-membered carbocycles, including cyclobutanes and cyclobutenes, are valuable intermediates and structural motifs in organic synthesis. organic-chemistry.orgresearchgate.net Their inherent ring strain, a consequence of suboptimal bond angles, makes them susceptible to a variety of ring-opening, expansion, and rearrangement reactions, providing access to a diverse array of molecular scaffolds. acs.org This reactivity has been harnessed by chemists to construct more complex molecules, including natural products and pharmaceuticals. researchgate.netnumberanalytics.com

The incorporation of a four-membered ring into a molecule can impart unique conformational constraints, influencing its biological activity and physical properties. acs.org For instance, the puckered nature of the cyclobutane (B1203170) ring can enhance solubility and prevent unwanted isomerization compared to more flexible acyclic or larger ring systems. acs.org This has led to their increasing use in medicinal chemistry to improve potency and metabolic stability. acs.orgnumberanalytics.comnih.gov

The synthesis of these strained rings has been a long-standing challenge, with methods such as [2+2] cycloadditions being prominent. researchgate.net These reactions, often photochemically induced, unite two unsaturated components to form the cyclobutane or cyclobutene (B1205218) core. researchgate.netwikipedia.org The development of catalytic and enantioselective versions of these cycloadditions has further expanded the utility of four-membered rings as chiral building blocks in asymmetric synthesis. organic-chemistry.org

Historical Development of Cyclobutanol (B46151) Chemistry

The development of synthetic methods for cyclobutanol and its derivatives has been closely tied to the broader exploration of cyclobutane chemistry. Key transformations include the reduction of cyclobutanone (B123998) to cyclobutanol using metal hydrides and the reverse oxidation to form the ketone. wikipedia.org The Demjanov rearrangement of cyclobutylamine (B51885) with nitrous acid also yields cyclobutanol. wikipedia.org

A significant breakthrough in the synthesis of related four-membered rings was the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction, first reported in 1909 and later extensively developed, provided a direct route to functionalized four-membered rings and has been instrumental in the synthesis of complex molecules. wikipedia.orgnumberanalytics.com The aza-Paternò–Büchi reaction is a related process that forms azetidines, another important class of four-membered heterocycles. nih.gov

Structural Archetypes and Reactivity Challenges in Cyclobutanol Frameworks

Cyclobutanol frameworks, such as 2-Cyclohexylidenecyclobutan-1-ol, present unique structural features and reactivity challenges. The cyclobutane ring is not planar but exists in a puckered conformation to alleviate some of the torsional strain. This puckering leads to non-equivalent axial and equatorial positions for substituents, influencing the stereochemical outcome of reactions. acs.org

The presence of the hydroxyl group in cyclobutanols introduces a site for various functional group transformations. However, the proximity of this group to the strained ring can lead to competing and often complex reaction pathways. For example, reactions involving the generation of a positive charge adjacent to the ring, such as in solvolysis or elimination reactions, can trigger ring expansion or fragmentation.

The exocyclic double bond in a compound like this compound adds another layer of reactivity. This alkene can undergo addition reactions, but its reactivity is modulated by the attached cyclobutane ring. The synthesis of such cyclobutylidene structures can be achieved through various methods, including the reaction of geminal dihalocyclobutanes with organolithium reagents. rsc.orgnewkai.com

The inherent strain in the four-membered ring (approximately 26.3 kcal/mol for cyclobutane) is a driving force for many of its reactions. acs.org This strain can be harnessed to promote reactions that might not occur in less strained systems. For instance, strain-release-driven reactions have been developed to overcome steric hindrance in additions to substituted cyclobutylidene systems. acs.org

Reactivity and Transformation of 2 Cyclohexylidenecyclobutan 1 Ol Derivatives

Ring-Opening Reactions of Cyclobutanols

The high ring strain of the cyclobutane (B1203170) ring is a driving force for various ring-opening reactions. These reactions are often facilitated by the presence of functional groups that can stabilize reactive intermediates formed during the C-C bond cleavage. For instance, Lewis acid-catalyzed ring-opening reactions of cyclobutanones have been shown to proceed through the cleavage of a C-C bond to form cyclic products. In some cases, a synergistic cleavage of two C-C bonds in 3-arylcyclobutanones has been observed, leading to the formation of aryl alkyl ketones. researchgate.net

The regioselectivity of ring-opening reactions can be controlled, which is a significant advantage in synthetic applications. nih.gov For example, the reactions of carbon-carbon bond cleavage in four-membered ring molecules have been extensively studied due to the release of ring strain. nih.gov

Further Derivatization of the Hydroxyl Group

The hydroxyl group in 2-cyclohexylidenecyclobutan-1-ol is a key functional handle for further molecular modifications. A variety of derivatization methods can be employed to enhance the reactivity or to introduce new functionalities. researchgate.net Common derivatization reactions for hydroxyl groups include:

Esterification: Reaction with acyl chlorides or organic anhydrides. researchgate.netnih.gov

Etherification: Formation of ethers through various methods.

Oxidation: Conversion of the secondary alcohol to a ketone. nih.gov

Sulfonation: Reaction with sulfonyl chlorides. researchgate.net

These derivatization strategies are crucial for preparing substrates for subsequent transformations and for modifying the chemical properties of the molecule. For example, the acetylation of hydroxyl groups is a common technique used to protect the alcohol or to facilitate analysis by mass spectrometry. nih.gov

Transformations Involving the Cyclohexylidene Moiety

The exocyclic double bond of the cyclohexylidene group offers another site for chemical transformations. This double bond can participate in various addition reactions, allowing for the introduction of new functional groups. Furthermore, the allylic position on the cyclohexene (B86901) ring in related structures has been shown to be susceptible to C-H bond activation, leading to further functionalization. nih.gov

Isomerization Pathways of Cyclobutenols

Cyclobutenol derivatives can undergo isomerization reactions, particularly involving the C=C bond. These isomerizations can be influenced by catalysts and reaction conditions. For example, rhodium(I)-catalyzed reactions of cyclobutenol derivatives can involve skeletal rearrangements. nih.govescholarship.orgnih.gov Computational studies have been employed to understand the mechanistic pathways of these isomerizations, which can involve intermediates such as fused bicycle[3.2.0] systems. nih.govescholarship.orgnih.gov

Synthetic Utility of Cyclobutanols as Building Blocks in Complex Molecule Synthesis

Cyclobutane derivatives are recognized as powerful building blocks in organic synthesis due to the ring strain that can be harnessed for constructive transformations. nih.gov They serve as precursors for a wide range of more complex molecules, including natural products and biologically active compounds. nih.govnih.gov

A significant application of cyclobutenol derivatives is in the synthesis of oxacycles. For instance, substituted oxepane (B1206615) derivatives have been synthesized through the skeletal remodeling of 4-hydroxy-2-cyclobutenones. nih.govescholarship.orgnih.gov This process can be catalyzed by Rh(I) and is proposed to proceed through a cascade of C-C bond formation and cleavage. nih.govescholarship.orgnih.gov The mechanism may involve the formation of a fused [3.2.0] bicycle intermediate, which then undergoes ring expansion to furnish the seven-membered oxepane scaffold. nih.govescholarship.orgnih.gov The functional groups introduced in this process can be further manipulated to create fused or bridged ring systems. nih.govescholarship.org

Starting MaterialCatalystKey IntermediateProductRef
4-hydroxy-2-cyclobutenonesRh(I) complexFused [3.2.0] bicycleSubstituted oxepanes nih.govescholarship.orgnih.gov

While direct conversion of this compound to substituted benzenes is not a commonly cited transformation, the principles of ring-opening and rearrangement reactions of cyclobutene (B1205218) derivatives are fundamental to the construction of six-membered rings. Thermally induced electrocyclic ring-opening of cyclobutenes and benzocyclobutenes is a well-established method for generating dienes, which can then participate in pericyclic reactions to form aromatic systems. researchgate.net The synthesis of substituted benzenes often involves a multi-step approach where the order of reactions is critical to achieve the desired substitution pattern. youtube.comyoutube.comyoutube.com Functional groups on a benzene (B151609) ring direct the position of incoming electrophiles, a principle that is central to the synthesis of polysubstituted benzenes. youtube.comyoutube.com

Formation of Chiral Quaternary Carbon Centers via Cyclobutanol (B46151) Transformations

The construction of chiral quaternary carbon centers, carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis. The steric hindrance around these centers makes their creation difficult, yet they are crucial structural motifs in a multitude of bioactive natural products and pharmaceutical agents. One elegant and powerful strategy to address this challenge involves the transformation of cyclobutanol derivatives. The inherent ring strain of the four-membered ring in these compounds provides a thermodynamic driving force for skeletal rearrangements, which can be exploited to generate more complex molecular architectures, including those with chiral quaternary centers.

A key reaction in this context is the semipinacol rearrangement, a type of pinacol (B44631) rearrangement that does not require a 1,2-diol. wikipedia.org This reaction typically involves the 1,2-migration of a carbon or hydrogen atom in a β-heteroatom-substituted alcohol, leading to the formation of a ketone or aldehyde. nih.gov When applied to cyclobutanol systems, this rearrangement can induce a ring expansion, contraction, or the formation of spirocyclic systems, often with the concomitant creation of a quaternary carbon center.

For a substrate such as a stereoisomer of this compound, a semipinacol-type rearrangement can be envisioned as a powerful method for the stereoselective synthesis of a chiral spirocyclic ketone containing a quaternary carbon atom. Under acidic conditions or through activation of the hydroxyl group, a carbocation intermediate can be generated at the carbinol carbon. This is followed by the migration of one of the adjacent carbon atoms of the cyclobutane ring.

This migration results in a ring-expansion of the cyclobutane to a cyclopentanone, forming a spirocyclic system where the spiro-atom is a newly created chiral quaternary carbon. The stereochemistry of the starting alcohol can direct the stereochemical outcome of the rearrangement, making this a potentially valuable method for asymmetric synthesis. The migratory aptitude of the ring carbons and the stereoelectronic requirements of the rearrangement are key factors that would determine the efficiency and selectivity of the transformation.

The transformation of a chiral, non-racemic this compound derivative would proceed through a carbocation intermediate. The subsequent 1,2-carbon shift is typically controlled by stereoelectronic factors, where the migrating group is often anti-periplanar to the leaving group. This alignment dictates which of the C-C bonds of the cyclobutane ring migrates, thus determining the stereochemistry of the resulting spirocyclic ketone. The product of such a rearrangement would be a chiral spiro[4.5]decan-1-one, a valuable scaffold in organic synthesis.

Below is a table illustrating the proposed transformation:

Starting MaterialIntermediateProduct
This compoundCarbocation intermediateSpiro[4.5]decan-1-one

While specific documented examples for the transformation of this compound itself are not prevalent in readily available literature, the principles of semipinacol and related rearrangements of other substituted cyclobutanols are well-established. nih.govuwa.edu.au These precedents strongly support the feasibility of such a strategy for the stereoselective synthesis of chiral quaternary carbon centers.

Stereochemical Control in Cyclobutanol Synthesis and Reactions

Diastereoselectivity in Cyclobutanol (B46151) Formation

The formation of 2-cyclohexylidenecyclobutan-1-ol can theoretically result in different diastereomers, depending on the relative orientation of the hydroxyl group and the cyclohexylidine substituent. The ability to selectively produce one diastereomer over another is a key measure of synthetic efficiency.

Influence of Catalysts and Reagents on Diastereomeric Ratios

While specific studies on this compound are not prevalent in the reviewed literature, the principles of diastereoselective synthesis of substituted cyclobutanols are well-established. The choice of catalysts and reagents plays a pivotal role in governing the diastereomeric outcome of cyclization and reduction reactions that could lead to such structures. For instance, in related syntheses of highly substituted cyclohexanones, the use of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in the presence of a base such as aqueous potassium hydroxide (B78521) has been shown to afford products with complete diastereoselectivity in many cases. beilstein-journals.org This level of control is attributed to the catalyst's ability to influence the transition state geometry of the reaction.

The selection of the base itself can also be a critical factor. In the organocatalytic synthesis of spirocyclopropyl pyrazolones, a related class of cyclic compounds, various inorganic bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) were evaluated. It was found that sodium carbonate provided superior performance in conjunction with the organocatalyst. This highlights that the interplay between the catalyst and the base is crucial for achieving high diastereoselectivity.

Furthermore, the structure of the catalyst is paramount. Modified cinchona alkaloids, for example, have demonstrated their utility in controlling diastereoselectivity. In certain organocatalytic cyclopropanation reactions, the use of (DHQ)₂AQN as a catalyst has led to excellent diastereomeric ratios. The subtle structural modifications of the catalyst can lead to significant variations in the diastereomeric excess of the product.

Substrate Control in Diastereoselective Cyclobutanol Synthesis

The inherent structural features of the starting materials, often referred to as substrate control, can exert a profound influence on the stereochemical outcome of a reaction. In the synthesis of highly functionalized cyclohexanones, the stereochemistry of the substituents on the starting materials directs the formation of new stereocenters with high precision. beilstein-journals.org The relative stereochemistry of the substituents in the intermediate enolate, for example, can dictate the facial selectivity of subsequent bond-forming steps. beilstein-journals.org

This principle is broadly applicable to the synthesis of substituted cyclobutanols. The steric and electronic properties of the substituents on the precursor molecules can create a facial bias, favoring the approach of reagents from one direction over the other. For instance, bulky substituents will sterically hinder one face of the molecule, compelling the incoming reagents to attack from the less hindered side, thus leading to a high diastereomeric ratio. While direct examples for this compound are not available, the synthesis of other complex cyclic systems consistently demonstrates the power of substrate-based stereochemical control.

Enantioselective Approaches to Chiral Cyclobutanols

Producing a single enantiomer of a chiral molecule is a significant challenge in synthetic chemistry. For a molecule like this compound, where the carbon bearing the hydroxyl group is a stereocenter, enantioselective methods are essential for accessing optically pure forms.

Organocatalytic Asymmetric Transformations

Organocatalysis has emerged as a powerful tool for the synthesis of enantiomerically enriched compounds. Chiral small organic molecules are used to catalyze reactions, inducing asymmetry in the products. While a specific organocatalytic synthesis of this compound has not been reported, the successful application of organocatalysis to similar structures provides a clear blueprint. For example, the diastereo- and enantioselective synthesis of spirocyclopropyl pyrazolones has been achieved using cinchona alkaloid-derived organocatalysts. In these reactions, catalysts such as (DHQ)₂AQN have been shown to produce the desired products with high enantiomeric excess.

The mechanism of such transformations often involves the formation of a transient chiral intermediate, which then directs the stereochemical course of the reaction. The choice of catalyst, solvent, and reaction conditions are all critical parameters that need to be optimized to achieve high enantioselectivity.

Enantiomerically Enriched Starting Materials and Enantiospecificity

An alternative and often highly effective strategy for obtaining enantiomerically pure products is to start with a chiral precursor that is already enantiomerically pure. This approach relies on the principle of enantiospecificity, where the stereochemistry of the starting material dictates the stereochemistry of the product. While this method requires access to suitable chiral starting materials, it can be a very direct and efficient way to synthesize a target molecule in a specific enantiomeric form.

Asymmetric Catalysis for Cyclobutenone/Cyclobutanol Transformations

Asymmetric catalysis using transition metal complexes is another powerful method for the synthesis of chiral molecules. While specific applications to this compound are not documented, the broader field of asymmetric catalysis offers numerous examples of transformations that could be adapted for this purpose. For instance, the kinetic resolution of racemic alcohols using chiral catalysts in combination with lipases is a well-established method for obtaining enantiomerically enriched alcohols. This process involves the selective reaction of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted and thus enriched.

The development of new chiral ligands for transition metals continues to expand the scope of asymmetric catalysis, making it possible to achieve high levels of enantioselectivity for a wide range of transformations, including the reduction of prochiral ketones to chiral alcohols.

Regioselectivity in Cyclobutanol-Related Reactions

Regioselectivity, the preference for bond making or breaking in one direction over all other possible directions, is a cornerstone of synthetic organic chemistry. In the context of cyclobutanol chemistry, this principle governs the outcome of various transformations, including ring-opening and substitution reactions.

Recent research has demonstrated the ability to control the regioselectivity of aminocarbonylation of cyclobutanols by judiciously selecting ligands. nih.gov This method allows for the synthesis of either 1,1- or 1,2-substituted cyclobutanecarboxamides with high regioselectivity. nih.gov The choice of phosphine (B1218219) ligands, for instance, can direct the palladium-catalyzed reaction to favor one regioisomer over the other, highlighting the power of catalyst control in directing reaction pathways. nih.gov The protocol has been shown to have a wide substrate scope and maintains excellent regioselectivity even in scale-up reactions. nih.gov

The inherent strain in the cyclobutane (B1203170) ring often predisposes it to ring-opening reactions. pharmaguideline.com The regioselectivity of these openings is influenced by the substitution pattern on the ring and the nature of the reagents. For example, the acid-catalyzed ring expansion of isopropenylcyclobutanol to a geminal 2,2-dimethylcyclopentanone (B1329810) proceeds through a carbocationic intermediate without loss of optical purity. mdpi.com This suggests that the 1,2-sigmatropic shift is highly controlled, with the migrating group's identity and the stability of the resulting carbocation dictating the regiochemical outcome.

In the context of elimination reactions, such as the E1 dehydration of alcohols, the formation of the most stable (most substituted) alkene, known as the Zaitsev product, is generally favored. youtube.com For a tertiary alcohol, protonation of the hydroxyl group followed by loss of water generates a carbocation. youtube.com Subsequent removal of a proton from an adjacent carbon by a weak base leads to the formation of a double bond. youtube.com The regioselectivity arises from the preference for abstraction of a proton that leads to the thermodynamically more stable alkene. youtube.com

The following table summarizes the regioselective outcomes in selected cyclobutanol reactions:

ReactionSubstrateReagents/ConditionsMajor ProductRegioselectivity
Aminocarbonylation1-PhenylcyclobutanolPd(acac)₂, Ligand, CO, Aniline1,1- or 1,2-substituted cyclobutanecarboxamideLigand-controlled
Ring ExpansionIsopropenylcyclobutanolAcid catalyst2,2-DimethylcyclopentanoneHigh
E1 DehydrationTertiary CyclobutanolSulfuric acid, heatMore substituted alkene (Zaitsev product)High

Conformational Analysis and its Impact on Stereoselectivity in Cyclobutanols

The stereochemical outcome of reactions involving cyclobutanol derivatives is intrinsically linked to the conformational preferences of the four-membered ring. Unlike the planar cyclopropane, cyclobutane adopts a puckered or "butterfly" conformation to alleviate torsional strain, albeit at the cost of some angle strain. libretexts.org This puckering creates two distinct substituent positions: axial and equatorial.

The conformational analysis of substituted cyclobutanes is a complex field. For instance, a study on cyclobutanecarboxylic acid revealed the existence of four distinct stable conformers that are facilely interconvertible. researchgate.net The relative energies of these conformers, determined by computational methods, influence the molecule's reactivity and the stereochemical course of its reactions. researchgate.net

In substituted cyclobutanols, the orientation of the hydroxyl group and other substituents can significantly influence the stereoselectivity of subsequent reactions. For example, in the reduction of a cyclobutanone (B123998) to a cyclobutanol, the approach of the hydride reagent can be directed by the existing stereocenters on the ring, leading to a diastereoselective outcome. Similarly, in reactions at a prochiral center adjacent to the cyclobutanol ring, the conformational bias of the ring can lead to facial selectivity.

The stereochemistry of the starting material can dictate the stereochemistry of the product, even when stereocenters are destroyed and reformed during the reaction. For instance, the ring contraction of a cis-substituted pyrrolidine-2,5-dicarboxylate leads to the stereoselective formation of a cis-cyclobutane. acs.org This transfer of stereochemical information underscores the importance of the conformational arrangement of the starting material in guiding the reaction trajectory. acs.org

The stability of substituted cycloalkanes is influenced by a combination of angle strain, torsional strain, and steric interactions. maricopa.edu In cyclobutane, the puckered conformation helps to reduce torsional strain by moving adjacent C-H bonds away from a fully eclipsed arrangement. libretexts.org Substituents on the cyclobutane ring will preferentially occupy positions that minimize steric interactions. This preference can be exploited to control the stereochemical outcome of reactions.

The following table outlines the key conformational features of cyclobutane and their impact on stereoselectivity:

Conformational FeatureDescriptionImpact on Stereoselectivity
Puckered ConformationThe cyclobutane ring is not planar but exists in a folded or "butterfly" shape. libretexts.orgCreates non-equivalent axial and equatorial positions for substituents, influencing their relative reactivity and the approach of reagents.
Torsional StrainEclipsing interactions between adjacent C-H bonds are reduced but not eliminated in the puckered conformation. libretexts.orgInfluences the relative stability of different conformers and can direct reactions towards pathways that minimize this strain in the transition state.
Angle StrainBond angles are compressed from the ideal 109.5° to approximately 88°, leading to significant strain. libretexts.orgCan be a driving force for ring-opening reactions, the regioselectivity of which is influenced by substituent effects.
Steric InteractionsInteractions between substituents on the ring can favor certain conformations and disfavor others.The preference for substituents to occupy less sterically hindered positions can be used to control the diastereoselectivity of reactions.

Mechanistic Investigations of Reactions Involving Cyclobutanols

Proposed Reaction Mechanisms for Cyclobutanol (B46151) Formation

The synthesis of the cyclobutanol motif can be achieved through various chemical transformations, each proceeding through distinct mechanistic pathways. These include transition metal-catalyzed reactions, radical-mediated processes, and sigmatropic rearrangements of precursor molecules.

Transition metals play a pivotal role in modern organic synthesis, and the formation of cyclobutanols is no exception. nih.gov Catalysts based on palladium, gold, and rhodium have been extensively investigated for their ability to facilitate the construction of the strained four-membered ring of cyclobutanols and their derivatives. nih.govethz.ch

Palladium: Palladium catalysts are effective in promoting the arylation of tert-cyclobutanols through C-C bond cleavage, leading to the formation of γ-arylated ketones. acs.org Palladium-catalyzed cyclization of alkynyl haloarenes coupled with carbene reactions from cyclobutanone-derived N-tosylhydrazones has been utilized to synthesize cyclobutylidene-functionalized benzofurans. acs.org Mechanistically, these reactions often involve the intramolecular carbopalladation of an alkyne with an aryl halide to generate an alkenyl-Pd intermediate. acs.org Furthermore, a palladium/JohnPhos catalytic system can cleave two Csp³–Csp³ bonds of substituted cyclobutanols in a formal [2+2]-retrocyclization. acs.org This process involves the sequential cleavage of a strained and then an unstrained C-C bond. acs.org The catalytic cycle for palladium cross-coupling reactions typically involves oxidative addition, transmetalation, and reductive elimination. youtube.com

Gold: Gold(I) catalysts, particularly cationic triarylphosphine gold(I) complexes, are known to catalyze the rearrangement of 1-alkynyl cyclobutanols into alkylidene cycloalkanones. acs.org These reactions are stereospecific concerning ring substituents. acs.org Gold-catalyzed [2+2] cycloadditions of ynol ethers with alkenes provide a pathway to cyclobutanones. thieme-connect.denih.gov The proposed mechanism for some gold-catalyzed reactions involves the formation of a cyclopropyl (B3062369) gold carbene intermediate followed by rearrangement. acs.org The π-acidity of gold catalysts allows them to activate alkynes and allenes towards nucleophilic attack, facilitating cyclization reactions. rsc.org

Rhodium: Rhodium(I) catalysts have been successfully employed in the enantioselective ring-opening and isomerization of cyclobutanols. researchgate.net These reactions can proceed through a (Z)-unsaturated ketone intermediate and involve intramolecular hydrogen migration. researchgate.net Rhodium-catalyzed annulations between cyclobutanones and 1,5-enynes have been developed to construct complex C(sp³)-rich scaffolds. nih.gov The mechanism of these reactions is proposed to involve enyne-cyclometallation, 1,2-carbonyl addition, and subsequent β-carbon elimination. nih.gov Rhodium catalysts are also effective in the cycloisomerization of N-allylated bicyclo[1.1.0]butylalkylamines to form pyrrolidines and azepines. acs.org

Radical reactions offer an alternative approach to the synthesis and transformation of cyclobutanol derivatives. These reactions often proceed under mild conditions and exhibit unique selectivity.

The degradation of cyclobutanol initiated by hydroxyl radicals (OH) has been studied, revealing that the reaction products depend on the atmospheric conditions. researchgate.net In the absence of NOx, cyclobutanone (B123998) is the primary product. researchgate.net The mechanism involves the abstraction of a hydrogen atom from the cyclobutanol, followed by reaction with oxygen and subsequent elimination to form the ketone.

Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.gov For instance, photoredox-catalyzed methylcyclobutanation of alkylboronic esters proceeds via a single-electron transfer-induced deboronative radical addition to an electron-deficient alkene, followed by a polar cyclization. nih.gov The cleavage of cyclobutane (B1203170) pyrimidine (B1678525) dimers can be initiated by photochemically generated nitrate (B79036) radicals, proceeding through a cyclobutane radical cation intermediate. acs.org The synthesis of cyclobutanes from pyrrolidines via iodonitrene chemistry is proposed to involve a 1,4-biradical intermediate. acs.org Furthermore, the solvent can play a crucial role in directing the pathway of radical cyclizations. researchgate.net

Sigmatropic rearrangements are pericyclic reactions that involve the migration of a σ-bond across a π-system. wikipedia.orglibretexts.org These reactions are valuable in organic synthesis for their high stereoselectivity and ability to construct complex molecular architectures. numberanalytics.com

The dntb.gov.uadntb.gov.ua-sigmatropic rearrangement is a prominent example and includes well-known reactions like the Cope and Claisen rearrangements. wikipedia.orgnih.gov The Claisen rearrangement, for instance, transforms an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound and has been utilized in the synthesis of natural products and fine chemicals. numberanalytics.com The Carroll rearrangement, a variation of the Claisen rearrangement, converts a β-keto allyl ester into an α-allyl-β-ketocarboxylic acid. wikipedia.org These rearrangements can be key steps in the synthesis of precursors that can then be converted into cyclobutanol-containing structures. The stereochemical outcome of these reactions is often predictable based on the preference for a chair-like transition state. nih.gov

Kinetic Isotope Effect (KIE) Studies in Cyclobutanol Chemistry

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate change when an atom in the reactant is replaced by one of its isotopes. wikipedia.orglibretexts.org The magnitude of the KIE can provide information about bond breaking or formation in the rate-determining step of a reaction. youtube.com

A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. youtube.com For C-H bond cleavage, the ratio of the rate constants for the light (kH) and heavy (kD) isotopes (kH/kD) is typically greater than 1. libretexts.org Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage but can still influence the reaction rate through changes in hybridization or hyperconjugation. libretexts.org

In the context of cyclobutanol chemistry, KIE studies can help differentiate between proposed mechanisms. For example, a significant primary KIE upon deuteration of the hydroxyl-bearing carbon would support a mechanism where C-H bond cleavage is rate-limiting. Conversely, the absence of a significant KIE would suggest that this bond cleavage is not involved in the slowest step of the reaction. Studies on the pyrolysis of cyclobutane have utilized KIEs to support a diradical pathway. aip.orgdntb.gov.ua

Influence of Reaction Conditions on Reaction Mechanisms

Reaction conditions such as temperature, solvent, and the choice of catalyst or ligand can significantly influence the mechanistic pathway of a reaction, often leading to different products or stereochemical outcomes. researchgate.net

In rhodium-catalyzed reactions of cyclobutanols, the choice of phosphine (B1218219) ligand can determine the course of cycloisomerizations. acs.org For instance, in the cycloisomerization of N-allylated bicyclo[1.1.0]butylalkylamines, different phosphine ligands can lead to the selective formation of either pyrrolidines or azepines. acs.org Similarly, in rhodium-catalyzed annulations of cyclobutanones with 1,5-enynes, the use of (R)-H₈-binap as a ligand favors the formation of bis-bicyclic scaffolds, while the (R)-segphos ligand promotes the generation of tetrahydro-azapinone products. nih.gov

The solvent can also play a critical role. For example, the hydrolysis mechanism of a cyclobutane-fused lactone was found to be highly dependent on the presence of explicit water molecules, which participate in hydrogen bonding and can act as proton carriers or catalysts. mdpi.comresearchgate.net In radical cyclizations, the solvent can influence the reaction pathway, leading to different products. researchgate.net Temperature is another critical factor; for instance, Wolff rearrangements, which can be used to generate precursors for cyclobutane synthesis, can be induced thermally, but high temperatures can also lead to side reactions. wikipedia.org

Computational and Theoretical Studies on Cyclobutanols

Application of Computational Chemistry in Cyclobutanol (B46151) Research

Computational chemistry serves as a powerful tool in the investigation of cyclobutanol derivatives, providing a deeper understanding of their chemical and physical properties at an atomic level. Methodologies range from ab initio quantum chemistry calculations to molecular dynamics simulations, enabling researchers to interpret experimental data, elucidate reaction mechanisms, and predict chemical behavior. tamu.edu In the context of substituted cyclobutanols, computational approaches are invaluable for studying conformational preferences and the influence of various substituents on the puckered cyclobutane (B1203170) ring. nih.gov For a molecule such as 2-Cyclohexylidenecyclobutan-1-ol, computational chemistry can predict its three-dimensional structure, vibrational frequencies, and electronic properties, offering a theoretical framework to complement experimental findings. These computational tools are also instrumental in drug discovery and medicinal chemistry, where cyclobutane moieties are increasingly incorporated to introduce conformational rigidity or to act as bioisosteres. nih.gov

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) has become a cornerstone in the computational study of organic reactions involving cyclobutanol systems due to its balance of accuracy and computational cost. mdpi.com DFT calculations are extensively used to map out the potential energy surfaces of reactions, allowing for the identification of transition states and the calculation of activation energies. This information is crucial for understanding reaction mechanisms and predicting the stereoselectivity of reactions, such as the formation of cyclobutanols from the reduction of cyclobutanones.

For instance, in the synthesis of cyclobutanes from pyrrolidines, DFT calculations have been employed to unveil the stereospecific reaction mechanism, suggesting the formation of a 1,4-biradical intermediate. nih.gov The calculations demonstrated that the collapse of this intermediate to the cyclobutane product is a barrierless process, explaining the high degree of stereoretention observed experimentally. nih.govresearchgate.net In the case of this compound, DFT could be used to model the stereoselective reduction of 2-cyclohexylidenecyclobutanone, providing insights into why one diastereomer may be formed preferentially over the other. DFT calculations have also been successfully applied to understand the mechanism of iridium-catalyzed cleavage of cyclobutanols, confirming the feasibility of the proposed reaction pathway. nih.gov

Modeling of Cyclobutanol Structures and Potential Energy Surfaces

The modeling of molecular structures and their corresponding potential energy surfaces (PES) is fundamental to understanding the conformational landscape and reactivity of cyclobutanols. A PES is a multidimensional representation of the energy of a molecule as a function of its geometry. acs.org For cyclobutane and its derivatives, the PES is characterized by a puckered, non-planar conformation which helps to relieve torsional strain. libretexts.org

Computational methods allow for the detailed exploration of the PES of molecules like this compound. By identifying the minima on the PES, the most stable conformations of the molecule can be determined. Transition states, which correspond to saddle points on the PES, represent the energy barriers between different conformations or between reactants and products. The study of the PES for the ring-puckering motion in cyclobutane and related molecules has been a subject of detailed theoretical investigation. tamu.edu For this compound, modeling its PES would reveal the preferred orientation of the cyclohexylidene and hydroxyl groups relative to the cyclobutane ring and the energy barriers for their interconversion.

Elucidation of Factors Controlling Stereoselectivity through Theoretical Models

Theoretical models are essential for rationalizing and predicting the stereochemical outcomes of chemical reactions. In the formation of substituted cyclobutanols, such as the reduction of a corresponding cyclobutanone (B123998), the stereoselectivity is governed by the subtle interplay of steric and electronic factors in the transition state.

Computational studies on the formation of cyclobutanes have shown that stereospecificity can be achieved through radical pathways, with the stereochemical information of the starting material being transferred to the product with high fidelity. ntu.ac.uk Theoretical analysis of the transition states for nucleophilic addition to cyclobutanones can reveal the preferred direction of attack, thus explaining the observed diastereoselectivity. Factors such as the puckered nature of the cyclobutane ring and the orientation of substituents play a crucial role in directing the incoming nucleophile. For this compound, theoretical models would be used to predict the facial selectivity of the reduction of 2-cyclohexylidenecyclobutanone, considering the steric hindrance imposed by the bulky cyclohexylidene group.

Theoretical Analysis of Ring Strain and Stability in Cyclobutane Systems

The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. wikipedia.org The ideal sp³ bond angle is 109.5°, whereas the internal angles of a planar cyclobutane would be 90°. To alleviate some of the torsional strain that would arise from a planar conformation, cyclobutane adopts a puckered or "butterfly" conformation, which slightly decreases the C-C-C bond angles to around 88°. libretexts.orgwikipedia.org

Future Directions and Challenges in 2 Cyclohexylidenecyclobutan 1 Ol Research

Development of Novel and Efficient Synthetic Routes

A significant hurdle in the broader application of 2-cyclohexylidenecyclobutan-1-ol and its analogs is the limited availability of efficient and scalable synthetic methods. While some routes to substituted cyclobutanones and cyclobutanols exist, they often require specialized starting materials or harsh reaction conditions. mdpi.orgorganic-chemistry.org Future research will likely focus on developing more practical and versatile synthetic strategies.

One promising avenue is the exploration of novel cycloaddition reactions. For instance, the [2+2] cycloaddition of allenes with appropriate coupling partners could provide a direct entry to the cyclohexylidene motif. organic-chemistry.org Additionally, formal [3+1] cycloaddition strategies, which have been successfully employed for the synthesis of 3-borylated cyclobutanols from readily available starting materials like epihalohydrins, could be adapted for the synthesis of this compound derivatives. nih.govresearchgate.netrsc.org Another innovative approach involves the ring contraction of larger, more accessible ring systems, such as pyrrolidines, to furnish highly substituted cyclobutanes stereoselectively. acs.orgchemistryviews.org

Furthermore, the development of catalytic methods that avoid stoichiometric reagents and minimize waste is a critical goal. This includes the use of transition metal catalysis and organocatalysis to construct the cyclobutane (B1203170) core with high efficiency and stereocontrol. nih.govmdpi.comnih.gov The synthesis of related 2-substituted cyclobutanones, which can serve as precursors to cyclobutanols, has been achieved through methods like the alkylation of cyclobutanone (B123998). mdpi.org

Exploration of New Reactivity Modes and Synthetic Transformations

The inherent ring strain of the cyclobutane ring in this compound suggests a rich and largely unexplored reactivity profile. doaj.orgresearchgate.net Future investigations will likely uncover novel transformations that leverage this strain.

Ring-opening reactions are a particularly promising area. doaj.orgresearchgate.net Depending on the reaction conditions and the nature of the substituents, the cyclobutane ring can be selectively cleaved to afford a variety of linear or macrocyclic structures. For example, manganese-catalyzed ring-opening oxidation of 1,2-disubstituted cyclobutanols can yield 1,4-diketones. researchgate.net This strategy could be applied to this compound to access unique ketone-containing products. The development of asymmetric ring-opening reactions would be especially valuable for the synthesis of enantiomerically pure acyclic compounds. doaj.orgresearchgate.net

The exocyclic double bond also presents opportunities for diverse functionalization. Reactions such as epoxidation, dihydroxylation, and various addition reactions could be used to introduce new functional groups and stereocenters. Furthermore, the interplay between the hydroxyl group and the double bond could lead to interesting intramolecular reactions and rearrangements, expanding the synthetic utility of this scaffold. The reactivity of related fulvene (B1219640) systems, which also possess an exocyclic double bond, has shown diverse reaction modes including nucleophilic attack at the exocyclic carbon and cycloadditions. nih.gov

Advancements in Stereocontrol Methodologies for Cyclobutanols

Controlling the stereochemistry of the cyclobutane ring and the adjacent stereocenters is a formidable challenge in the synthesis of complex molecules. For this compound, this involves controlling the relative and absolute stereochemistry of the hydroxyl group and any substituents on the rings.

The development of catalytic enantioselective methods for the synthesis of cyclobutanols is a key research focus. acs.orgresearchgate.netnih.gov This includes the enantioselective reduction of prochiral cyclobutanones and the kinetic resolution of racemic cyclobutanols. nih.gov For instance, sequential enantioselective reduction and C-H functionalization have been used to create contiguous stereogenic centers in cyclobutanols. researchgate.netnih.gov Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of functionalized cyclobutanones, which are precursors to chiral cyclobutanols. nih.govmdpi.com

Furthermore, substrate-controlled diastereoselective reactions will be crucial for synthesizing specific diastereomers of this compound derivatives. This may involve the use of chiral auxiliaries or the strategic placement of directing groups to influence the stereochemical outcome of key bond-forming reactions. The stereocontrolled synthesis of a furan-substituted cyclobutanol (B46151) fragment for the total synthesis of providencin highlights the importance of such methodologies. nih.gov

Integration with Flow Chemistry and Sustainable Synthesis Approaches

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. Future research on this compound should prioritize the development of processes that are environmentally benign and economically viable.

Flow chemistry offers several advantages for the synthesis of strained ring systems, including improved heat and mass transfer, enhanced safety, and the ability to handle reactive intermediates. rsc.orgvapourtec.com The continuous flow synthesis of cyclobutenes, which can be subsequently hydrogenated to cyclobutanes, has been demonstrated as a scalable and efficient process. rsc.orgucd.ieresearchgate.net Applying flow technology to the synthesis of this compound could enable better control over reaction parameters and facilitate scale-up.

Sustainable approaches also involve the use of renewable starting materials, minimizing the use of hazardous reagents and solvents, and developing catalytic cycles that operate under mild conditions. Biocatalysis, for example, could offer highly selective and environmentally friendly methods for the synthesis and transformation of cyclobutanol derivatives. mdpi.comnih.gov

Computational Predictions for Unobserved Chemical Phenomena in Cyclobutanol Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. nih.govacs.org In the context of this compound, computational studies can provide valuable insights into its structure, stability, and potential reaction pathways.

DFT calculations can be used to predict the feasibility of novel synthetic routes and to rationalize the stereochemical outcomes of reactions. For example, computational studies have been used to elucidate the mechanism of the stereoretentive synthesis of cyclobutanes from pyrrolidines, identifying the rate-determining step and explaining the observed stereospecificity. acs.org Such calculations can guide experimental efforts by identifying promising reaction conditions and substrates.

Furthermore, computational methods can be employed to explore unobserved chemical phenomena. This includes predicting the products of unknown reactions, identifying novel reactive intermediates, and understanding the intricate details of catalytic cycles. beilstein-journals.orgdntb.gov.ua By combining computational predictions with experimental validation, researchers can accelerate the discovery of new reactions and expand the synthetic toolbox for cyclobutanol chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.